Boc-DL-(2-thiazoyl)glycine

Description

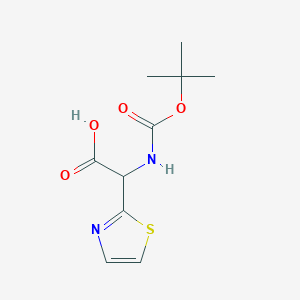

Boc-DL-(2-thiazoyl)glycine is a synthetic β-amino acid derivative characterized by a thiazole ring attached to the glycine backbone via a methylene group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enabling controlled deprotection during peptide synthesis. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and peptide engineering. Its racemic (DL) form indicates equal proportions of D- and L-enantiomers, which may influence its applications in chiral environments .

Properties

Molecular Formula |

C10H14N2O4S |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,3-thiazol-2-yl)acetic acid |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-6(8(13)14)7-11-4-5-17-7/h4-6H,1-3H3,(H,12,15)(H,13,14) |

InChI Key |

XQXYOKWKBMIKMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=NC=CS1)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Fmoc-DL-(2-thiazoyl)glycine

Key Differences :

- Protecting Group : Fmoc (fluorenylmethyloxycarbonyl) vs. Boc. Fmoc is base-labile (removed with piperidine), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) .

- Applications : Fmoc derivatives dominate solid-phase peptide synthesis (SPPS) due to compatibility with acid-sensitive resins. Boc-DL-(2-thiazoyl)glycine is better suited for solution-phase synthesis or scenarios requiring acid stability .

- Cost and Availability: Fmoc-DL-(2-thiazoyl)glycine is commercially available (e.g., Santa Cruz Biotechnology, 500 mg for $999), while Boc derivatives may require custom synthesis .

Table 1: Comparison of Boc- and Fmoc-Protected Thiazoyl Glycine

| Property | This compound | Fmoc-DL-(2-thiazoyl)glycine |

|---|---|---|

| Protecting Group | Boc | Fmoc |

| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., piperidine) |

| Primary Application | Solution-phase synthesis | Solid-phase synthesis |

| Price (1 g) | ~$1,874 (estimated) | $1,874 |

| Commercial Availability | Limited | Widely available |

Boc-DL-(3-methylphenyl)glycine

Structural and Functional Contrasts :

- Side Chain : A 3-methylphenyl group replaces the thiazole ring. The phenyl group is purely aromatic and hydrophobic, lacking the sulfur and nitrogen heteroatoms critical for hydrogen bonding or metal coordination .

- Biological Relevance : Thiazole-containing analogs are more likely to engage in bioactivity (e.g., enzyme inhibition) due to heterocyclic interactions .

Table 2: Structural Comparison with Boc-DL-(3-methylphenyl)glycine

| Feature | This compound | Boc-DL-(3-methylphenyl)glycine |

|---|---|---|

| Side Chain | Thiazole (S, N heterocycle) | 3-Methylphenyl (C, H only) |

| Polarity | Moderate (heteroatoms) | Low (hydrophobic) |

| Potential Interactions | H-bonding, metal chelation | van der Waals, π-π stacking |

Other Glycine Derivatives

- Boc-DL-(2-furyl)glycine : The furan ring (oxygen-containing) offers weaker electron-withdrawing effects compared to thiazole, altering reactivity in peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.